7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Heterocyclic Synthesis Process Chemistry Halogenation

Procure 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 52341-91-0), the definitive C7-chlorinated triazolopyrimidine building block for medicinal chemistry and agrochemical discovery. Direct experimental evidence confirms that the 7-chloro substituent uniquely governs core reducibility and electrophilic reactivity for regioselective SNAr and Pd-catalyzed cross-couplings—properties not replicated by the 5-chloro isomer or 7-bromo analog. This scaffold has yielded non-nucleoside reverse transcriptase inhibitors with EC50 values as low as 0.02 μM against wild-type HIV-1, anticancer agents disrupting tubulin polymerization via a non-paclitaxel mechanism, and anticonvulsant leads with in vivo ED50 of 84.9 mg/kg. Insist on the 7-chloro isomer to ensure fidelity in SAR-driven programs.

Molecular Formula C5H3ClN4
Molecular Weight 154.56
CAS No. 52341-91-0
Cat. No. B2867233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS52341-91-0
Molecular FormulaC5H3ClN4
Molecular Weight154.56
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)N=C1)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H
InChIKeyLLQWUYRNYQZFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 52341-91-0): Core Heterocyclic Scaffold for Lead Optimization and Procurement


7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a halogenated fused heterocyclic building block belonging to the broader class of triazolopyrimidines, a privileged scaffold in medicinal chemistry due to its capacity to serve as a bioisostere for purines and N-acetylated lysine residues [1]. The compound incorporates a triazole ring fused to a pyrimidine ring, with a chlorine atom specifically located at the 7-position of the pyrimidine moiety, imparting distinct electrophilic character to the C-7 carbon for nucleophilic substitution reactions [1]. With a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol, the compound exhibits physicochemical properties that position it as a versatile intermediate for constructing biologically active molecules across antiviral, anticancer, and agrochemical discovery programs .

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Critical Positional Dependence of Reactivity and SAR That Precludes Analog Substitution


Generic substitution among halogenated triazolopyrimidine isomers or analogs with alternative leaving groups is not scientifically defensible due to pronounced differences in reaction kinetics, regioselectivity, and biological target engagement driven by the exact halogen identity and substitution position. Experimental evidence demonstrates that the reducibility and electronic properties of the triazolopyrimidine core are dominantly influenced by substituents at the 7-position, while modifications at the 5-position exert only minimal effects on the same property [1]. Consequently, procurement of the 5-chloro isomer (CAS 89364-06-7) or the 7-bromo analog (CAS 120633-31-0) will not recapitulate the reactivity profile or biological outcomes achievable with the 7-chloro scaffold, as the leaving group ability and steric/electronic tuning differ substantially across halogens [1].

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Informed Procurement


Established Synthetic Route with Quantified Chlorination Yield for Process Feasibility Assessment

The synthesis of 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is achieved via treatment of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol with phosphorus oxychloride (POCl₃) under reflux for 6 hours. This reproducible protocol yields the desired 7-chloro derivative at 26.4% after aqueous workup and purification, providing procurement teams with a validated benchmark for assessing vendor pricing against known synthetic efficiency and material costs .

Heterocyclic Synthesis Process Chemistry Halogenation

Superior Anti-HIV-1 Potency of 7-Chloro Scaffold-Derived Analog 7n Relative to Clinical NNRTIs

Derivatization of the [1,2,4]triazolo[1,5-a]pyrimidine core, from which 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the foundational synthetic entry point, yielded compound 7n, which exhibited exceptional antiviral activity against wild-type HIV-1 (EC50 = 0.02 μM) and retained potency against the clinically relevant K103N/Y181C double mutant strain (EC50 = 7.6 μM) [1]. This performance exceeds that of the approved NNRTIs nevirapine (NVP; EC50 = 0.15 μM WT, 2.9 μM mutant) and delavirdine (DLV; EC50 = 0.07 μM WT, >36 μM mutant) in the same MT-4 cell-based assay system, underscoring the capacity of 7-substituted derivatives to overcome resistance mechanisms [1].

Antiviral HIV-1 NNRTI Drug Resistance

Dominant Electronic Influence of 7-Position Substituents on Reducibility and Reaction Outcomes

Polarographic analysis reveals a clear structure-property relationship differentiating substitution patterns on the triazolopyrimidine scaffold. Substituents at the 7-position exert a dominant effect on the reducibility of the heterocyclic system, whereas substituents at the 5-position demonstrate only a slight effect on the same property [1]. This electronic differentiation implies that the 7-chloro compound will exhibit markedly different reactivity profiles in charge-transfer or redox-mediated processes compared to its 5-substituted analogs.

Electrochemistry Structure-Reactivity Relationship Polarography

Position 7 Substitution as an Established Pharmacophoric Element Across Diverse Therapeutic Targets

Structure-activity relationship studies across multiple therapeutic areas consistently identify the 7-position as a critical locus for activity optimization. In anticancer programs, a 4-trifluoromethylanilino substituent at the C-7 position was identified as a favorable option for achieving potent cytotoxicity (e.g., compound 23: IC50 = 15.0 μM against Bel-7402, 7.8 μM against HT-1080) [1]. Similarly, in anticonvulsant research, 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines exhibited dose-dependent activity, with compound 3f (7-heptyloxy derivative) demonstrating an ED50 of 84.9 mg/kg in maximal electroshock seizure models, positioning its potency between the clinical comparators carbamazepine (ED50 = 11.8 mg/kg) and valproate (ED50 = 272 mg/kg) [2].

Medicinal Chemistry SAR Anticancer Anticonvulsant

Distinct Reactivity of 7-Chloro Position in Palladium-Catalyzed Cross-Coupling Transformations

The 7-chloro substituent on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrates validated compatibility with palladium-catalyzed cross-coupling methodologies, enabling rapid diversification of the core structure. Specifically, 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes efficient Suzuki and Sonogashira cross-coupling reactions, providing a direct pathway for carbon-carbon bond formation at the 7-position [1]. The subsequent direct sp³ arylation of the Suzuki-coupled products further expands the accessible chemical space, establishing a robust synthetic platform that is not equally accessible with alternative halogen substitution patterns due to differential oxidative addition kinetics at palladium centers [1].

Cross-Coupling Palladium Catalysis Suzuki Reaction Sonogashira Reaction

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine: High-Value Application Scenarios for Procurement and Research


Scaffold for Next-Generation HIV-1 NNRTIs with Improved Resistance Profiles

Utilize 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as the core synthetic intermediate for constructing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced potency against wild-type HIV-1 and clinically relevant resistant mutant strains. Derivatization of this scaffold has yielded compounds with EC50 values as low as 0.02 μM against wild-type virus and 7.6 μM against the K103N/Y181C double mutant, outperforming approved therapies such as nevirapine and delavirdine [1]. Procurement of this specific 7-chloro isomer is essential for accessing this validated antiviral SAR space.

Key Building Block for Anticancer Agents Targeting ERK Signaling and Tubulin Polymerization

Employ 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as the entry point for synthesizing anticancer compounds that modulate critical pathways including ERK signaling inhibition and tubulin polymerization. SAR studies confirm that 7-substituted derivatives achieve potent cytotoxicity against multiple cancer cell lines (e.g., IC50 = 7.8 μM against HT-1080 fibrosarcoma cells) [1]. Furthermore, triazolopyrimidines derived from this core promote tubulin polymerization in vitro without competitive paclitaxel binding, instead inhibiting vinca alkaloid binding—a unique mechanism validated in nude mouse xenograft models following oral or intravenous dosing [2].

Strategic Intermediate for CNS Drug Discovery Programs Including Anticonvulsant Development

Leverage 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine for constructing 7-substituted-5-phenyl derivatives with demonstrated anticonvulsant activity in maximal electroshock (MES) seizure models. The 7-heptyloxy derivative (compound 3f) exhibited an ED50 of 84.9 mg/kg, establishing potency intermediate between carbamazepine and valproate [1]. This validated CNS activity profile supports procurement for epilepsy and broader neurological disorder drug discovery programs targeting the triazolopyrimidine pharmacophore.

Pd-Catalyzed Cross-Coupling Platform for C-7 Diversification and Library Synthesis

Apply 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine and its 5-methyl analog in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions to generate diverse C-7 arylated and alkynylated derivatives for biological screening libraries [1]. The validated compatibility of the 7-chloro substituent with Pd(0) catalysis enables efficient sp²-sp² and sp²-sp carbon-carbon bond formation, with subsequent sp³ arylation expanding accessible chemical space. This established synthetic platform makes the 7-chloro compound a preferred procurement choice over alternative halogen isomers that lack documented coupling protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.